2-(4-Tolyl)thiazole-4-boronic acid pinacol ester
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Overview
Description
2-(4-Tolyl)thiazole-4-boronic acid pinacol ester is an organoboron compound that features a thiazole ring substituted with a tolyl group and a boronic acid pinacol ester moiety. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tolyl)thiazole-4-boronic acid pinacol ester typically involves the formation of the thiazole ring followed by the introduction of the boronic acid pinacol ester group. One common method involves the reaction of 4-tolylthiazole with a boronic acid derivative under conditions that facilitate the formation of the boronic ester. This can be achieved using palladium-catalyzed cross-coupling reactions, which are known for their mild conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tolyl)thiazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The thiazole ring can undergo reduction under specific conditions.
Substitution: The boronic ester group can participate in substitution reactions, particularly in the presence of suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a suitable catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of 2-(4-Tolyl)thiazole-4-boronic acid.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-(4-Tolyl)thiazole-4-boronic acid pinacol ester has several applications in scientific research:
Biology: Potential use in the development of biologically active compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Tolyl)thiazole-4-boronic acid pinacol ester in cross-coupling reactions involves the formation of a palladium complex, which facilitates the transfer of the boronic ester group to the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-Pyrazoleboronic acid pinacol ester
- 2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester)
- Thiophene-2-boronic acid pinacol ester
Uniqueness
2-(4-Tolyl)thiazole-4-boronic acid pinacol ester is unique due to its specific combination of a thiazole ring and a boronic acid pinacol ester group, which imparts distinct reactivity and functional group compatibility. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring precise control over reaction conditions and product formation.
Properties
IUPAC Name |
2-(4-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO2S/c1-11-6-8-12(9-7-11)14-18-13(10-21-14)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUPNOJNIGAVTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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